molecular formula C25H30O5 B14081763 Kanzonol Y CAS No. 184584-87-0

Kanzonol Y

Cat. No.: B14081763
CAS No.: 184584-87-0
M. Wt: 410.5 g/mol
InChI Key: DKIYWPRXYDNQFG-XMMPIXPASA-N
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Description

Kanzonol Y is a naturally occurring chalcone, a type of flavonoid, found in the roots of Glycyrrhiza glabra (licorice). Chalcones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . This compound, in particular, has garnered attention for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kanzonol Y can be synthesized through the extraction and fractionation of the methanolic extract of Glycyrrhiza glabra roots. The process involves silica gel column chromatography and preparative thin-layer chromatography (TLC) to isolate the compound . The structure of this compound is confirmed through spectroscopic and mass spectrometric analyses.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction from licorice roots, followed by purification using chromatographic techniques. Advances in biotechnological methods may also facilitate the production of this compound through microbial synthesis or plant cell cultures.

Chemical Reactions Analysis

Types of Reactions: Kanzonol Y undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are known for their biological activities.

    Reduction: Reduction reactions can convert the chalcone structure to dihydrochalcones, altering its biological properties.

    Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of various derivatives with different pharmacological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products: The major products formed from these reactions include quinones, dihydrochalcones, and various substituted derivatives, each with unique biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Kanzonol Y is compared with other chalcones and flavonoids, such as:

Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in multiple fields. Its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties makes it a promising candidate for further research and development.

Properties

CAS No.

184584-87-0

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

(2R)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-2-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propan-1-one

InChI

InChI=1S/C25H30O5/c1-15(2)5-8-18-11-17(7-10-21(18)26)12-24(29)25(30)20-13-19(9-6-16(3)4)22(27)14-23(20)28/h5-7,10-11,13-14,24,26-29H,8-9,12H2,1-4H3/t24-/m1/s1

InChI Key

DKIYWPRXYDNQFG-XMMPIXPASA-N

Isomeric SMILES

CC(=CCC1=CC(=C(C=C1O)O)C(=O)[C@@H](CC2=CC(=C(C=C2)O)CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C(=O)C(CC2=CC(=C(C=C2)O)CC=C(C)C)O)C

Origin of Product

United States

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